![molecular formula C18H12N4OS3 B3002669 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862974-11-6](/img/structure/B3002669.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
The compound of interest, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine, is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones. For example, the synthesis of N-(1-(2,5-dimethyl-3-thienyl)ethylidene)-1,3-benzothiazol-2-amine was achieved by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (EI-MS). These techniques provide information about the functional groups, the molecular framework, and the molecular weight of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzothiazole core. The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities. For instance, the synthesis of thiazol-4-amine derivatives involves NMR and mass spectra to confirm the structures of the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzothiazole ring. These properties are crucial for determining the compound's suitability for biological applications. The cytotoxic activity of various novel benzothiazole derivatives has been evaluated using in vitro assays, indicating the potential of these compounds as anticancer agents .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis . They have also shown inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation , which are key targets in Alzheimer’s disease .
Mode of Action
tuberculosis and reduction of AChE activity and Aβ 1-42 aggregation .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a pathway that plays a crucial role in inflammation .
Pharmacokinetics
Some benzothiazole derivatives have been reported to show favorable pharmacokinetic profiles .
Result of Action
tuberculosis compared to standard reference drugs . They also show anti-inflammatory activity through the inhibition of prostaglandin biosynthesis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS3/c1-23-12-6-4-8-14-15(12)21-18(26-14)22-17-20-11(9-24-17)16-19-10-5-2-3-7-13(10)25-16/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJWEGSXSIQHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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